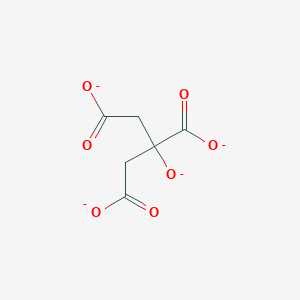

2-Oxido-1,2,3-propanetricarboxylate

Descripción

2-Oxido-1,2,3-propanetricarboxylate is a polycarboxylate anion derived from propane-1,2,3-tricarboxylic acid (tricarballylic acid) through deprotonation and oxidation. Its structure features three carboxylate groups (-COO⁻) and an oxide substituent (-O⁻) at the C2 position, creating a highly polar and reactive species. This compound is of interest in coordination chemistry, materials science, and pharmaceutical formulations due to its ability to chelate metal ions and stabilize complex structures.

Propiedades

IUPAC Name |

2-oxidopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h1-2H2,(H,7,8)(H,9,10)(H,11,12)/q-1/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXLKRAZYZIYCZ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O7-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-Oxido-1,2,3-propanetricarboxylate with structurally or functionally related compounds, focusing on molecular properties, applications, and regulatory data.

2-Hydroxy-1,2,3-propanetricarboxylate

- Structure : Features a hydroxyl (-OH) group at C2 instead of an oxide (-O⁻).

- Application : Used as a counterion in pharmaceutical salts, such as sufentanil citrate. Sufentanil citrate injection contains 50 mcg/mL of the opioid agonist, stabilized by 2-hydroxy-1,2,3-propanetricarboxylate (citrate) at pH 3.5–6.0 .

- Key Differences :

- Reactivity : The hydroxyl group in 2-hydroxy-1,2,3-propanetricarboxylate is less nucleophilic than the oxide group in this compound, making the latter more reactive in metal-chelation reactions.

- Solubility : Citrate salts (hydroxy variant) exhibit high aqueous solubility, critical for injectable formulations, whereas the oxide variant may form insoluble metal complexes.

Dihydrogen 2-Substituted-1,2,3-Propanetricarboxylate (Polymer Component)

- Structure : A polymer-bound derivative with variable substituents at C2.

- Application : Found in industrial polymers for coatings and resins. For example, it is copolymerized with 1,4-benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediol, and other diols/acids to create materials with tailored thermal and mechanical properties .

- Key Differences: Functionality: The polymer form lacks free carboxylate groups, reducing ionic interactions compared to this compound.

Octocrylene (2-Cyano-3,3-Diphenyl-2-Propenoic Acid Ethylhexyl Ester)

- Structure: A UV-filter ester with a cyanoacrylate backbone.

- Application : Widely used in sunscreens for UV-B protection. Requires titration with 0.1 N NaOH for quality control, with acceptance criteria of ≥0.2 mL NaOH per mL of Octisalate .

- Key Differences :

Data Table: Comparative Properties

Research Findings and Gaps

- Pharmacological Stability : The citrate analog (2-hydroxy) is preferred in drug formulations due to its pH buffering capacity and low toxicity . In contrast, the oxide variant’s reactivity may limit biocompatibility.

- Environmental Impact : Polymer derivatives of propanetricarboxylates are under scrutiny for biodegradability, whereas this compound’s environmental fate remains unstudied .

- Analytical Challenges : Octocrylene’s quality control methods (e.g., titration) are standardized, but polycarboxylate analysis requires advanced techniques like ion-pair chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.